6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide
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Overview
Description
6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with an octadecadienoic acid amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide typically involves the following steps:
Formation of the Amide Bond: The starting material, pyridine-3-carboxylic acid, is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Amidation Reaction: The acid chloride is then reacted with octadeca-9,12-dienoic acid amine in the presence of a base like triethylamine (TEA) to form the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the octadecadienoic acid moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reduction reactions can target the amide group or the double bonds. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant.
Reduction: H₂ gas with Pd/C catalyst, lithium aluminum hydride (LiAlH₄) for amide reduction.
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Formation of diols or carboxylic acids from the double bonds.
Reduction: Formation of saturated amides or alkanes.
Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, 6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its long-chain fatty acid moiety suggests it could interact with lipid membranes, influencing cell signaling pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory or anticancer activities due to its ability to modulate biological pathways.
Industry
In industrial applications, this compound can be used in the formulation of specialty chemicals, such as surfactants or emulsifiers, due to its amphiphilic nature.
Mechanism of Action
The mechanism by which 6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide exerts its effects involves its interaction with cellular membranes and proteins. The compound’s long hydrophobic chain allows it to embed in lipid bilayers, potentially altering membrane fluidity and signaling. Additionally, the pyridine ring can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
6-[(Octadeca-9,12-dienoyl)amino]pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.
6-[(Octadeca-9,12-dienoyl)amino]pyridine-4-carboxamide: Carboxamide group at the 4-position.
6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-sulfonamide: Sulfonamide group instead of carboxamide.
Uniqueness
6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the carboxamide group on the pyridine ring and the presence of the octadecadienoic acid moiety confer distinct properties that differentiate it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
CAS No. |
113961-81-2 |
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Molecular Formula |
C24H37N3O2 |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
6-(octadeca-9,12-dienoylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C24H37N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)27-22-19-18-21(20-26-22)24(25)29/h6-7,9-10,18-20H,2-5,8,11-17H2,1H3,(H2,25,29)(H,26,27,28) |
InChI Key |
OXOHUGQJXCYFCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC1=NC=C(C=C1)C(=O)N |
Origin of Product |
United States |
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